molecular formula C9H14O6<br>C9H14O6<br>C3H5(OCOCH3)3 B1683017 Triacetin CAS No. 102-76-1

Triacetin

Cat. No. B1683017
CAS RN: 102-76-1
M. Wt: 218.2 g/mol
InChI Key: URAYPUMNDPQOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754253B2

Procedure details

Comments—example 4 shows that from a high ester content glycerin, using butyl acetate as azeotropic agent, methanesulfonic acid as catalyst, in the presence of combined alkalinity and complementing the reaction with acetic anhydride, it is possible to obtain a food grade triacetin.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=O)[CH3:6])(=[O:3])[CH3:2].[C:8]([O:11][CH2:12]CCC)(=[O:10])[CH3:9]>CS(O)(=O)=O>[CH3:9][C:8](=[O:10])[O:11][CH2:12][CH:5]([CH2:6][O:4][C:1](=[O:3])[CH3:2])[O:4][C:1](=[O:3])[CH3:2]

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(OCC(OC(C)=O)COC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.